molecular formula C13H15N3O3S B2618699 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941924-35-2

1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2618699
CAS No.: 941924-35-2
M. Wt: 293.34
InChI Key: MQIZZIVCVIGWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been shown to possess diverse biological activities . They are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring. The specific compound you’re asking about would also have a sulfur atom at position 2 of the pyrimidine ring .

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that it may inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It may also inhibit the activity of certain enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One direction is the development of new derivatives with improved solubility and bioactivity. Another direction is the study of its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a lead compound for the development of new drugs and its potential as an anti-diabetic agent.

Synthesis Methods

The synthesis of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been achieved through several methods. One of the most commonly used methods is the reaction of 5-(2-bromoethyl)-1,3-dimethyluracil with 2-mercaptoacrylic acid in the presence of a base. Another method involves the reaction of 5-(2-bromoethyl)-1,3-dimethyluracil with ethyl acetoacetate in the presence of a base.

Scientific Research Applications

1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as an anti-diabetic agent.

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines can vary greatly depending on their specific structure and biological activity. Some may be safe for use in humans, while others may be toxic or have other adverse effects .

Properties

IUPAC Name

1,3,6-trimethyl-5-(2-oxopropylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7-5-14-11-9(10(7)20-6-8(2)17)12(18)16(4)13(19)15(11)3/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIZZIVCVIGWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.